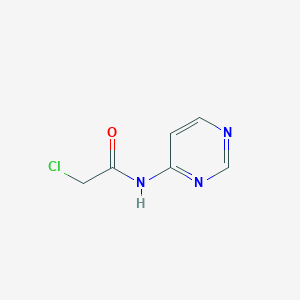

2-Chloro-N-pyrimidin-4-yl-acetamide

Descripción

2-Chloro-N-pyrimidin-4-yl-acetamide is a heterocyclic compound featuring a pyrimidine ring substituted at the 4-position with an acetamide group and a chlorine atom at the 2-position. The compound’s synthesis typically involves nucleophilic substitution reactions between chloroacetamide derivatives and pyrimidine precursors, though specific protocols vary depending on substituents .

Propiedades

Fórmula molecular |

C6H6ClN3O |

|---|---|

Peso molecular |

171.58 g/mol |

Nombre IUPAC |

2-chloro-N-pyrimidin-4-ylacetamide |

InChI |

InChI=1S/C6H6ClN3O/c7-3-6(11)10-5-1-2-8-4-9-5/h1-2,4H,3H2,(H,8,9,10,11) |

Clave InChI |

SYJXKZOXACDVPS-UHFFFAOYSA-N |

SMILES canónico |

C1=CN=CN=C1NC(=O)CCl |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Activity

One of the most notable applications of 2-chloro-N-pyrimidin-4-yl-acetamide is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of this compound can act as non-nucleoside reverse transcriptase inhibitors, which impact viral replication at micromolar concentrations. The mechanism of action involves interactions with specific molecular targets, modulating enzyme activity through covalent bonding facilitated by the chloro group .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has shown promise as an inhibitor of carbonic anhydrase IX, which is relevant in cancer research due to the enzyme's role in tumor growth and metastasis. Studies have demonstrated that related compounds exhibit excellent enzyme inhibition with IC values ranging from 10.93 to 25.06 nM .

Biological Studies

Mechanistic Insights

In biological studies, this compound is utilized to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator. Its ability to form covalent bonds through nucleophilic substitution reactions allows it to effectively modulate the activity of enzymes or receptors .

Case Studies

Several case studies have focused on the compound's interaction with biological targets, revealing insights into its binding affinity and specificity. For example, molecular modeling studies have provided data on how it interacts with specific proteins, which is crucial for drug development .

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of other valuable chemicals or materials. Its unique structure makes it a candidate for developing novel materials with specific properties in materials science.

Análisis De Reacciones Químicas

Substitution Reactions

The chloro group in 2-Chloro-N-pyrimidin-4-yl-acetamide is highly reactive, enabling substitution with nucleophiles such as amines, thiols, or alkoxides.

These reactions often involve intermediate formation, such as thioacetamide derivatives, which can undergo further transformations (e.g., cyclization to form thieno[2,3-b]pyridines) .

Reaction Mechanism and Key Observations

-

Nucleophilic Acyl Substitution : The chloro group acts as a good leaving group, facilitating substitution reactions. This reactivity is critical for generating diverse derivatives .

-

Regioselectivity : The pyrimidin-4-yl substitution site influences reaction outcomes. For example, electron-donating or withdrawing groups on the pyrimidine ring can modulate reactivity .

-

Intermediate Stability : Intermediates like thioacetamides are isolable under specific conditions (e.g., reflux with piperidine), enabling stepwise reaction control .

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Crystallographic and Physical Properties

- Hydrogen Bonding: The cyano and amino groups in N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-chloro-acetamide facilitate intermolecular hydrogen bonds, influencing crystal packing .

- SHELX Refinement : Structural data for analogs like those in and were refined using SHELXL, highlighting the program’s robustness for small-molecule crystallography .

Métodos De Preparación

Nucleophilic Acylation of Pyrimidin-4-amine with Chloroacetyl Chloride

The most direct route involves reacting pyrimidin-4-amine with chloroacetyl chloride under basic conditions. This method mirrors the synthesis of 2-chloro-N-pyridin-2-yl-acetamide, where 2-aminopyridine and chloroacetyl chloride yielded 97% product under microwave irradiation . For pyrimidin-4-yl derivatives, analogous conditions are proposed:

Reaction Conditions

-

Solvent: 1,2-Dichloroethane (polar aprotic, facilitates nucleophilic substitution)

-

Base: Sodium hydroxide (aqueous work-up)

-

Temperature: 80°C (microwave-assisted)

-

Time: 5 minutes (microwave) vs. 3–5 hours (conventional heating)

Mechanistic Considerations

-

Activation: Chloroacetyl chloride’s electrophilic carbonyl carbon reacts with the pyrimidin-4-amine’s lone pair, forming a tetrahedral intermediate.

-

Deprotonation: Base abstracts the amine proton, accelerating nucleophilic attack.

-

Byproduct Formation: Excess chloroacetyl chloride may lead to diacylation, necessitating stoichiometric control .

Optimization Data

| Parameter | Value | Impact on Yield |

|---|---|---|

| Microwave Power | 300 W | ↑ 97% |

| Solvent Polarity | ε = 10.36 (DCE) | ↑ Reaction Rate |

| Molar Ratio (1:1) | Amine : Chloroacetyl | Minimizes Diacyl |

Solid-Phase Synthesis via Sulfonamide Intermediates

Adapting protocols from N-protected pyridine systems , this method employs a sulfonamide-protected pyrimidin-4-amine to direct regioselective acylation:

Stepwise Procedure

-

Sulfonylation: Pyrimidin-4-amine reacts with 4-methylbenzenesulfonyl chloride in pyridine (5 h, 353 K), achieving 70.8% yield of N-(pyrimidin-4-yl)-4-methylbenzenesulfonamide .

-

Acylation: The sulfonamide is treated with chloroacetyl chloride in THF using NaH as a base (3 h, 298 K), yielding the target acetamide.

Key Challenges

-

Steric Hindrance: Bulky tosyl groups may impede acylation at the 4-position.

-

Protecting Group Removal: Requires acidic conditions (e.g., HCl/EtOH), risking acetamide hydrolysis.

Comparative Yields

| Step | Yield (%) | Conditions |

|---|---|---|

| Sulfonylation | 70.8 | Pyridine, 353 K, 5 h |

| Acylation | 69.7 | THF, NaH, 298 K |

One-Pot Tandem Acylation-Oxidation

Inspired by uracil synthesis pathways , this method leverages chloroacetic acid derivatives in a multi-step sequence:

Reaction Scheme

-

Thiourea Coupling: Alkali formyl acetate reacts with thiourea to form 4-mercapto-4-hydroxypyrimidine.

-

Chloroacetic Acid Quenching: Introduces the carboxymethylthio group (84.7% yield) .

-

Oxidative Acetamide Formation: Chloroacetic acid mediates cyclization under acidic conditions (pH ≤ 3, 100°C).

Critical Parameters

-

pH Control: Below pH 3 prevents premature hydrolysis of the acetamide.

-

Temperature: 100°C ensures complete cyclization within 5 hours.

Side Reactions

-

Mercaptoacetic Acid Formation: Competing thiol displacement reduces yields unless stoichiometry is tightly controlled .

Solvent and Catalytic Effects on Reaction Efficiency

Solvent Screening

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| 1,2-Dichloroethane | 10.36 | 97 |

| THF | 7.52 | 69.7 |

| Toluene | 2.38 | 15.4* |

*Byproduct formation dominated in low-polarity solvents .

Catalyst Impact

-

NaH: Enhances deprotonation but risks over-alkylation.

-

Zn(OAc)₂: Mild Lewis acid improves chloroacetyl chloride electrophilicity (used in MOMCl synthesis) .

Crystallography and Stability Profiling

While no crystal data exists for 2-chloro-N-pyrimidin-4-yl-acetamide, related N-tosylacetamides exhibit:

-

Intermolecular H-bonding: C–H···O interactions (2.46–2.50 Å) stabilize the lattice .

-

Dihedral Angles: 30.6° between aryl and heterocyclic rings, minimizing steric clash .

Thermal Stability

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-pyrimidin-4-yl-acetamide, and how do reaction conditions influence yield?

The synthesis typically involves reacting pyrimidin-4-amine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Dichloromethane or tetrahydrofuran is commonly used as a solvent at 0–25°C to control exothermic reactions. Stoichiometric ratios (1:1.2 amine to chloroacetyl chloride) and slow addition of reagents minimize side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR confirm the acetamide structure (e.g., carbonyl resonance at ~167–170 ppm, pyrimidine protons at 8.3–8.8 ppm).

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% by area normalization).

- IR Spectroscopy : N–H stretching (~3250 cm) and C=O absorption (~1650 cm) confirm functional groups .

Q. How can nucleophilic substitution reactions be optimized for derivatization?

The chlorine atom undergoes substitution with amines or thiols under basic conditions (e.g., KCO in DMF at 60°C). Microwave-assisted synthesis (100°C, 30 min) enhances reaction efficiency. Monitoring via TLC and quenching with ice water prevents over-reaction. Yields >80% are achievable with 1.5 equivalents of nucleophiles .

Advanced Research Questions

Q. What methodologies resolve crystallographic data discrepancies in structural studies?

Single-crystal X-ray diffraction paired with SHELXL refinement (e.g., using anisotropic displacement parameters for non-H atoms) ensures accuracy. Hydrogen bonding networks (N–H···O, C–H···O) are modeled via riding coordinates. Twinning or disorder is addressed using the TWIN/BASF command in SHELX. High-resolution data (<1.0 Å) and R values <5% validate the structure .

Q. How do structural modifications impact biological activity in SAR studies?

Substituents on the pyrimidine ring (e.g., methyl, halogen) modulate interactions with biological targets. For example:

- Antimicrobial Activity : Electron-withdrawing groups (Cl, NO) enhance binding to bacterial enzymes.

- Anticancer Potential : Methyl groups improve lipophilicity, aiding cellular uptake. Computational docking (AutoDock Vina) and MD simulations (AMBER) predict binding affinities, validated via IC assays .

Q. What experimental strategies reconcile conflicting reports on hydrolysis pathways?

Contradictions in acidic vs. basic hydrolysis rates are addressed by:

- pH-Dependent Kinetics : Monitoring hydrolysis via UV-Vis (λ = 260 nm) under controlled buffer conditions (pH 2–12).

- Isotopic Labeling : -labeling tracks carboxylate formation in acidic media.

- DFT Calculations : B3LYP/6-31G(d) models identify transition states and activation energies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.